Glycine, N-(aminothioxomethyl)-

Description

The exact mass of the compound Glycine, N-(aminothioxomethyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Glycine, N-(aminothioxomethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glycine, N-(aminothioxomethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

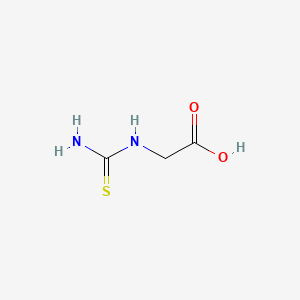

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(carbamothioylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O2S/c4-3(8)5-1-2(6)7/h1H2,(H,6,7)(H3,4,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIESEUTUOQOHLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90199619 | |

| Record name | Glycine, N-(aminothioxomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90199619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51675-47-9 | |

| Record name | N-(Aminothioxomethyl)glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51675-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycine, N-(aminothioxomethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051675479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N-(aminothioxomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90199619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(THIOCARBAMOYL)-GLYCINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Glycine, N-(aminothioxomethyl)-" chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for Glycine, N-(aminothioxomethyl)- is limited in publicly available literature. This guide provides information based on the general properties of related compounds, theoretical principles, and established synthetic methodologies for the thiourea class of molecules.

Chemical Structure and Identifiers

Glycine, N-(aminothioxomethyl)-, also known as thioureidoacetic acid, is a derivative of the amino acid glycine. The structure incorporates a thiourea group attached to the nitrogen atom of glycine.

1.1. IUPAC Name: 2-(carbamothioylamino)acetic acid

1.2. Synonyms:

-

Thioureidoacetic acid

-

N-Thiocarbamoylglycine

1.3. Chemical Structure:

1.4. Molecular Representation:

-

Molecular Formula: C3H6N2O2S

-

SMILES: C(C(=O)O)NC(=S)N

-

InChI: InChI=1S/C3H6N2O2S/c4-3(8)5-1-2(6)7/h1H2,(H,6,7)(H3,4,5,8)

While a specific CAS Registry Number for the parent compound "Glycine, N-(aminothioxomethyl)-" is not readily found in major databases, a related N-ethyl derivative, "Glycine, N-(aminothioxomethyl)-N-ethyl-", is registered under CAS Number 95907-35-0.[1][2] This highlights that N-substituted derivatives of this core structure are known and have been cataloged.

Physicochemical Properties

| Property | Value |

| Molecular Weight | 134.16 g/mol |

| Melting Point | Not experimentally determined. Expected to be a solid at room temperature with a relatively high melting point, likely with decomposition, similar to other amino acid derivatives. For comparison, the melting point of glycine is approximately 240 °C (with decomposition).[3] |

| Boiling Point | Not experimentally determined. Expected to decompose before boiling under atmospheric pressure. |

| Solubility | Not experimentally determined. The presence of the carboxylic acid and thiourea moieties suggests potential solubility in water and polar organic solvents. |

| pKa | Not experimentally determined. The carboxylic acid group would have a pKa value in the acidic range, while the thiourea group is weakly basic. |

Experimental Protocols: General Synthesis

A general and common method for the synthesis of N-thiocarbamoyl amino acids involves the reaction of an amino acid with an isothiocyanate.[4][5][6] For the synthesis of the title compound, glycine would be reacted with a source of the aminothioxomethyl group. A plausible synthetic route is the reaction of glycine with an in-situ generated or commercially available isothiocyanate precursor.

3.1. General Synthesis of Glycine, N-(aminothioxomethyl)-

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

Materials:

-

Glycine

-

Ammonium thiocyanate or Potassium thiocyanate

-

An acyl chloride (e.g., benzoyl chloride) or another activating agent

-

Anhydrous acetone or another suitable aprotic solvent

-

Appropriate workup and purification reagents (e.g., water, hydrochloric acid, ethyl acetate)

Procedure:

-

Formation of the Isothiocyanate Intermediate: In a round-bottom flask, dissolve ammonium thiocyanate in anhydrous acetone. To this solution, add an acyl chloride dropwise with stirring. This reaction forms an acyl isothiocyanate intermediate.[7]

-

Reaction with Glycine: In a separate flask, prepare a solution of glycine in a suitable solvent. The amino group of glycine will act as a nucleophile.

-

Coupling Reaction: Add the glycine solution to the freshly prepared acyl isothiocyanate solution. The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction.[4]

-

Workup and Purification: After the reaction is complete (monitored by techniques like TLC), the solvent is removed under reduced pressure. The residue is then subjected to an aqueous workup to remove any remaining salts and byproducts. The desired product, Glycine, N-(aminothioxomethyl)-, can be purified by recrystallization or chromatography.

Logical and Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis of Glycine, N-(aminothioxomethyl)-.

References

- 1. 95907-35-0 CAS MSDS (this compoundN-ethyl- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compoundN-ethyl- (9CI)|lookchem [lookchem.com]

- 3. Glycine (data page) - Wikipedia [en.wikipedia.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. Synthesis of thiourea-tethered C-glycosyl amino acids viaisothiocyanate–amine coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis of thiourea-tethered C-glycosyl amino acids via isothiocyanate-amine coupling. | Semantic Scholar [semanticscholar.org]

- 7. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity of Glycine, N-(aminothioxomethyl)- Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycine, N-(aminothioxomethyl)- derivatives, also known as N-thiocarbamoylglycine derivatives, represent a class of compounds with significant potential in drug discovery and development. These molecules, characterized by a glycine core linked to a thiourea group, have demonstrated a range of biological activities, including antimicrobial and antitumor effects. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives, with a focus on their potential as therapeutic agents.

Synthesis of Glycine, N-(aminothioxomethyl)- Derivatives

The synthesis of Glycine, N-(aminothioxomethyl)- derivatives can be achieved through a straightforward and efficient process. A general method involves the reaction of an isothiocyanate with glycine or its ester derivative.

Experimental Protocol: Synthesis of N-[(Butylamino)thioxomethyl]glycine, ethyl ester[1]

This protocol describes a representative synthesis of a Glycine, N-(aminothioxomethyl)- derivative.

Materials:

-

Glycine ethyl ester hydrochloride

-

Butyl isothiocyanate

-

Triethylamine (Et3N)

-

Ethanol (EtOH)

-

Chloroform (CHCl3)

-

Water (H2O)

-

Magnesium sulfate (MgSO4)

Procedure:

-

To a solution of glycine ethyl ester hydrochloride (13.95 g, 10 mmol) and triethylamine (11.1 g, 11 mmol) in ethanol (20 ml) at 0°C, add butyl isothiocyanate (11.5 g, 10 mmol) dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature.

-

Continue stirring the mixture overnight at room temperature.

-

Remove the solvent under reduced pressure (in vacuo).

-

Partition the resulting residue between chloroform (100 ml) and water (20 ml).

-

Separate the chloroform layer, dry it over magnesium sulfate, and evaporate the solvent to yield the title compound.

Antimicrobial Activity

"Glycine, N-(aminothioxomethyl)-" and related thiourea derivatives have shown promise as antimicrobial agents against a variety of bacterial and fungal pathogens. Their mechanism of action is often attributed to the inhibition of essential bacterial enzymes, such as DNA gyrase.

Quantitative Antimicrobial Activity Data

While specific MIC values for a broad range of "Glycine, N-(aminothioxomethyl)-" derivatives are not extensively documented in publicly available literature, the following table summarizes the antimicrobial activity of closely related thiourea derivatives against various microorganisms. This data provides a representative overview of the potential efficacy of this class of compounds.

| Compound Class | Test Organism | MIC (µg/mL) | Reference |

| Thiourea Derivatives | Staphylococcus aureus | 50 - 400 | [1] |

| Escherichia coli | 50 - 400 | [1] | |

| Pseudomonas aeruginosa | 50 - 400 | [1] | |

| Candida albicans | 25 - 100 | [1] | |

| Alanine-derived QASs | Rhodotorula rubra | 2.5 µmol/L | [2] |

| Saccharomyces cerevisiae | 2.5 µmol/L | [2] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination[3][4][5][6][7]

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Bacterial or fungal inoculum, adjusted to 0.5 McFarland standard

-

Test compound stock solution

-

Sterile 96-well microtiter plates

-

Incubator

Procedure:

-

Prepare serial two-fold dilutions of the test compound in the broth medium directly in the wells of a 96-well plate.

-

Prepare a bacterial or fungal suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculate each well of the microtiter plate with the diluted microbial suspension. Include a growth control well (medium and inoculum without the test compound) and a sterility control well (medium only).

-

Incubate the plates at the appropriate temperature (e.g., 35-37°C for most bacteria) for 16-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antimicrobial Mechanism of Action: DNA Gyrase Inhibition

Several thiourea derivatives exert their antibacterial effect by targeting DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and transcription. By inhibiting this enzyme, these compounds prevent the relaxation of supercoiled DNA, leading to the disruption of DNA synthesis and ultimately, bacterial cell death.

Inhibition of DNA Gyrase by a Thiourea Derivative.

Antitumor Activity

Derivatives of "Glycine, N-(aminothioxomethyl)-" have also been investigated for their potential as anticancer agents. Their cytotoxic effects are often linked to the modulation of key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.

Quantitative Antitumor Activity Data

Specific IC50 values for "Glycine, N-(aminothioxomethyl)-" derivatives are limited in the available literature. The following table presents IC50 values for related N-substituted glycine and thiourea derivatives, providing an indication of the potential cytotoxic potency of this compound class against various cancer cell lines.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| N-substituted Glycine Derivatives | Human Foreskin Fibroblast (HFF) | 127 - 344 | [3] |

| N-substituted Thiourea Derivative (DC27) | Human Lung Carcinoma | 2.5 - 12.9 | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity Assessment[10][11][12][13][14]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Test compound stock solution

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solvent

-

Sterile 96-well plates

-

Multi-well spectrophotometer

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Following the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of approximately 570 nm using a multi-well spectrophotometer.

-

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be calculated from the dose-response curve.

Antitumor Mechanisms of Action

Thiourea derivatives have been reported to exert their antitumor effects through various mechanisms, including the inhibition of key signaling pathways that are often dysregulated in cancer.

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation and survival. Some thiourea derivatives have been shown to inhibit EGFR signaling, leading to cell cycle arrest and apoptosis.[4][5]

Inhibition of the EGFR Signaling Pathway.

The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis. Its aberrant activation is a hallmark of many cancers. In the absence of a Wnt signal, β-catenin is targeted for degradation. Upon Wnt binding to its receptor, β-catenin accumulates, translocates to the nucleus, and activates target genes involved in cell proliferation. Certain compounds can interfere with this pathway, leading to the suppression of tumor growth.

Inhibition of the Wnt/β-catenin Signaling Pathway.

Structure-Activity Relationship (SAR)

The biological activity of "Glycine, N-(aminothioxomethyl)-" derivatives is significantly influenced by the nature of the substituents on the thiourea nitrogen and the glycine moiety.

-

Antimicrobial Activity: The lipophilicity and electronic properties of the substituents play a crucial role. Generally, increasing the lipophilicity of the molecule can enhance its ability to penetrate bacterial cell membranes. The presence of electron-withdrawing groups on aromatic rings attached to the thiourea moiety can also influence activity.

-

Antitumor Activity: The nature of the substituents can affect the binding affinity of the compounds to their molecular targets, such as protein kinases. The size, shape, and electronic character of the substituents can all impact the potency and selectivity of the antitumor effect. For instance, in some series of thiourea derivatives, the presence of specific halogen atoms or bulky aromatic groups has been shown to be critical for potent EGFR inhibition.

Conclusion

"Glycine, N-(aminothioxomethyl)-" derivatives represent a versatile scaffold for the development of novel therapeutic agents with promising antimicrobial and antitumor activities. The straightforward synthesis, coupled with the potential for diverse functionalization, makes this class of compounds an attractive area for further investigation. Future research should focus on synthesizing and screening a broader range of these derivatives to establish more definitive structure-activity relationships and to identify lead compounds with enhanced potency and selectivity for specific biological targets. Elucidating the precise molecular mechanisms underlying their biological effects will be crucial for their advancement into preclinical and clinical development.

References

- 1. prepchem.com [prepchem.com]

- 2. Biological activity of glycine and alanine derivatives of quaternary ammonium salts (QASs) against micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]

- 5. researchgate.net [researchgate.net]

Unraveling the Potential Mechanism of Action of Glycine, N-(aminothioxomethyl)-: A Technical Guide for Researchers

Disclaimer: The following document provides a theoretical exploration of the potential mechanism of action for "Glycine, N-(aminothioxomethyl)-", a compound with limited available data in the public scientific literature. The proposed mechanisms are inferred from the known biological activities of structurally related compounds.

Introduction

"Glycine, N-(aminothioxomethyl)-", also known as N-thiocarbamoylglycine, is an N-substituted derivative of the amino acid glycine. While specific research on this compound is scarce, its chemical structure, featuring a thiocarbamoyl group attached to a glycine backbone, provides a basis for postulating its potential pharmacological activities. This guide synthesizes information on the mechanisms of action of thiocarbamoyl-containing compounds and other N-substituted glycine derivatives to propose hypothetical pathways for "Glycine, N-(aminothioxomethyl)-".

Inferred Physicochemical Properties and Structural Analogs

The structure of "Glycine, N-(aminothioxomethyl)-" suggests it possesses characteristics of both N-acyl amino acids and thiocarbamoyl-containing molecules. The glycine portion provides a polar, hydrophilic character, while the aminothioxomethyl group introduces a reactive sulfur atom, which is a key feature in the biological activity of many related compounds.

Structurally analogous compounds with known biological activities include:

-

Thioamide drugs: A class of compounds containing a thioamide group (a key part of the aminothioxomethyl moiety) that are known for their antitubercular and antithyroid activities.

-

Dithiocarbamates: These compounds, which also feature a reactive sulfur, have applications as pesticides, vulcanization accelerators, and have been investigated for their therapeutic potential, including anticancer and anti-inflammatory effects.

-

N-acylglycines: A broad class of molecules with diverse biological roles, including regulation of fatty acid metabolism and signaling.

Proposed Mechanisms of Action

Based on the activities of these related compound classes, several potential mechanisms of action for "Glycine, N-(aminothioxomethyl)-" can be hypothesized.

Inhibition of Metalloenzymes

The thiocarbamoyl group contains a "soft" sulfur atom that can act as a chelating agent for metal ions. Many critical enzymes, known as metalloenzymes, rely on a metal cofactor in their active site for catalytic activity. "Glycine, N-(aminothioxomethyl)-" could potentially inhibit such enzymes by sequestering the essential metal ion.

Hypothetical Signaling Pathway: Metalloenzyme Inhibition

Caption: Hypothetical inhibition of a metalloenzyme by "Glycine, N-(aminothioxomethyl)-" through chelation of its metal cofactor.

Disruption of Mitochondrial Respiration

Several drugs containing a thiocarbonylamide group have been shown to affect mitochondrial function, leading to the inhibition of cellular respiration.[1] "Glycine, N-(aminothioxomethyl)-" could potentially accumulate in the mitochondria and interfere with the electron transport chain, leading to a decrease in ATP production and induction of oxidative stress.

Hypothetical Workflow: Mitochondrial Disruption

Caption: Postulated mechanism of mitochondrial disruption by "Glycine, N-(aminothioxomethyl)-".

Covalent Modification of Proteins

The thiocarbamoyl moiety can be chemically reactive, particularly after metabolic activation. It is plausible that "Glycine, N-(aminothioxomethyl)-" could undergo biotransformation to a more reactive species, such as an isothiocyanate. This electrophilic intermediate could then form covalent adducts with nucleophilic residues (e.g., cysteine, lysine, histidine) on proteins, altering their structure and function.

Logical Relationship: Protein Modification

Caption: Hypothesized pathway of protein modification by "Glycine, N-(aminothioxomethyl)-" following metabolic activation.

Potential Experimental Protocols to Elucidate the Mechanism of Action

As no specific experimental data for "Glycine, N-(aminothioxomethyl)-" is available, the following are general experimental approaches that could be employed to investigate the proposed mechanisms:

Metalloenzyme Inhibition Assays

-

Objective: To determine if "Glycine, N-(aminothioxomethyl)-" can inhibit the activity of known metalloenzymes.

-

Methodology:

-

Select a panel of relevant metalloenzymes (e.g., matrix metalloproteinases, carbonic anhydrases).

-

Perform in vitro enzyme activity assays using a fluorescent or colorimetric substrate in the presence of varying concentrations of "Glycine, N-(aminothioxomethyl)-".

-

Determine the IC50 value to quantify the inhibitory potency.

-

Conduct kinetic studies (e.g., Lineweaver-Burk plots) to understand the mode of inhibition (competitive, non-competitive, etc.).

-

To confirm metal chelation, the assay can be repeated with the addition of excess metal cofactors to see if the inhibitory effect is reversed.

-

Assessment of Mitochondrial Function

-

Objective: To evaluate the impact of "Glycine, N-(aminothioxomethyl)-" on mitochondrial respiration and viability.

-

Methodology:

-

Treat cultured cells (e.g., a relevant cancer cell line or primary cells) with "Glycine, N-(aminothioxomethyl)-".

-

Measure the oxygen consumption rate (OCR) using a Seahorse XF Analyzer to assess mitochondrial respiration.

-

Measure the mitochondrial membrane potential using a fluorescent dye such as TMRM or JC-1 and flow cytometry or fluorescence microscopy.

-

Quantify ATP levels using a luciferase-based assay.

-

Measure the production of reactive oxygen species (ROS) using a probe like DCFDA.

-

Identification of Protein Targets

-

Objective: To identify proteins that are covalently modified by "Glycine, N-(aminothioxomethyl)-".

-

Methodology:

-

Synthesize a tagged version of "Glycine, N-(aminothioxomethyl)-" (e.g., with a biotin or alkyne handle).

-

Incubate the tagged compound with cell lysates or live cells.

-

For a biotin tag, use streptavidin beads to pull down the compound and any covalently bound proteins. For an alkyne tag, use click chemistry to attach biotin for pulldown.

-

Separate the pulled-down proteins by SDS-PAGE.

-

Identify the proteins using mass spectrometry (e.g., LC-MS/MS).

-

Conclusion

While the precise mechanism of action of "Glycine, N-(aminothioxomethyl)-" remains to be elucidated through empirical research, its chemical structure provides a strong basis for forming testable hypotheses. The presence of the thiocarbamoyl group suggests that its biological activity may be driven by interactions with metal ions, interference with mitochondrial function, or covalent modification of protein targets. The experimental approaches outlined in this guide provide a roadmap for future investigations into the pharmacological profile of this compound. Such studies will be crucial in determining its potential as a therapeutic agent or a tool for chemical biology.

References

In Vitro Cytotoxicity of Glycine, N-(aminothioxomethyl)- and Related Thiourea Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cytotoxicity of thiourea derivatives, with a focus on compounds structurally related to "Glycine, N-(aminothioxomethyl)-". Due to a lack of specific published data on "Glycine, N-(aminothioxomethyl)-", this guide leverages available information on N-acylthiourea and other thiourea derivatives to offer insights into their potential anticancer activities and mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel anticancer therapeutics.

Introduction to Thiourea Derivatives in Cancer Research

Thiourea derivatives have emerged as a promising class of compounds in anticancer drug discovery, demonstrating significant cytotoxic activity against a wide range of cancer cell lines.[1][2] The thiourea scaffold, characterized by the presence of a C=S group flanked by two nitrogen atoms, serves as a versatile pharmacophore that can be readily functionalized to modulate biological activity.[3] These compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including the inhibition of key enzymes such as protein tyrosine kinases and topoisomerases, disruption of cell signaling pathways, and induction of apoptosis.[2][4] The structural diversity of thiourea derivatives allows for the fine-tuning of their physicochemical properties to enhance their efficacy and selectivity against cancer cells.

Quantitative Cytotoxicity Data of Thiourea Derivatives

The following tables summarize the in vitro cytotoxic activity of various thiourea derivatives against several human cancer cell lines. The data, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), has been compiled from multiple research publications.

Table 1: Cytotoxicity of N-Aroyl and N-Acyl Thiourea Derivatives

| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| N-(cyclohexylcarbamothioyl)-2-naphthamide | MCF-7 (Breast) | MTT | 3.89 | [5][6] |

| HCT116 (Colon) | MTT | 2.15 | [5][6] | |

| A549 (Lung) | MTT | 4.33 | [5][6] | |

| N-(phenylcarbamothioyl)-2-naphthamide | MCF-7 (Breast) | MTT | 5.11 | [5][6] |

| HCT116 (Colon) | MTT | 6.23 | [5][6] | |

| A549 (Lung) | MTT | 5.94 | [5][6] | |

| N-(p-nitrophenylcarbamothioyl)-2-naphthamide | MCF-7 (Breast) | MTT | 7.70 | [5][6] |

| HCT116 (Colon) | MTT | 6.80 | [5][6] | |

| A549 (Lung) | MTT | 7.10 | [5][6] | |

| N-allyl-N'-(benzoyl)thiourea | MCF-7 (Breast) | MTT | 0.21 - 0.38 | [7] |

| N-allylthiourea | MCF-7 (Breast) | MTT | 5.22 | [7] |

Table 2: Cytotoxicity of Thiourea Derivatives with Heterocyclic and Other Moieties

| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| N¹,N³-disubstituted-thiosemicarbazone 7 | HCT116 (Colon) | Not Specified | 1.11 | [8] |

| HepG2 (Liver) | Not Specified | 1.74 | [8] | |

| MCF-7 (Breast) | Not Specified | 7.0 | [8] | |

| 1,1′-(1,3-phenylenebis(methylene))bis(3-(4-chlorophenyl)thiourea) | MOLT-3 (Leukemia) | Not Specified | 1.62 | [9] |

| N-(2-oxo-1,2-dihydro-quinolin-3-ylmethyl)-thiourea derivative (DC27) | Human Lung Carcinoma Panel | BrdU | 2.5 - 12.9 | [10] |

| C20-n-butylthiourea derivative of aminosalinomycin | HL-60 (Leukemia) | Resazurin | 0.18 (GI50) | [11] |

| C20-phenylthiourea derivative of aminosalinomycin | HL-60 (Leukemia) | Resazurin | 0.22 (GI50) | [11] |

Experimental Protocols

This section details the methodologies for key experiments commonly cited in the in vitro evaluation of thiourea derivatives.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the thiourea compounds (typically in a range from 0.1 to 100 µM) and incubated for a further 48-72 hours. A control group with no compound treatment is also included.

-

MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL of MTT is added to each well. The plate is then incubated for 3-4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

BrdU Cell Proliferation Assay

The Bromodeoxyuridine (BrdU) assay is an immunoassay used to quantify cell proliferation. BrdU, a synthetic analog of thymidine, is incorporated into the newly synthesized DNA of proliferating cells.

Protocol:

-

Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in a 96-well plate and treated with the test compounds for a specified period.

-

BrdU Labeling: A BrdU labeling solution is added to each well, and the cells are incubated for an additional 2-24 hours to allow for BrdU incorporation.

-

Fixation and Denaturation: The cells are fixed, and the DNA is denatured to allow the anti-BrdU antibody to access the incorporated BrdU.

-

Antibody Incubation: An anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) is added to the wells and incubated.

-

Substrate Addition: A substrate for the enzyme is added, which is converted into a colored product.

-

Absorbance Measurement: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is directly proportional to the amount of BrdU incorporated into the cells, and thus to the degree of cell proliferation.

-

Data Analysis: The IC50 value is calculated based on the dose-dependent inhibition of BrdU incorporation.[10]

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This analysis can reveal if a compound induces cell cycle arrest at a specific phase.

Protocol:

-

Cell Treatment and Harvesting: Cells are treated with the thiourea compound for a defined period. Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.

-

Staining: The fixed cells are washed with PBS and then stained with a DNA-binding dye, such as propidium iodide (PI), in the presence of RNase to ensure only DNA is stained.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content of each cell.

-

Data Interpretation: The data is analyzed to generate a histogram showing the distribution of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases of the cell cycle. An accumulation of cells in a particular phase suggests that the compound induces cell cycle arrest at that point.[10]

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate a typical experimental workflow for evaluating the in vitro cytotoxicity of a compound and a simplified signaling pathway that can be affected by thiourea derivatives.

Experimental Workflow for In Vitro Cytotoxicity Assessment

Caption: A typical workflow for assessing the in vitro cytotoxicity of a novel compound.

Simplified EGFR Signaling Pathway and Potential Inhibition by Thiourea Derivatives

Caption: Inhibition of the EGFR signaling pathway by certain thiourea derivatives.

Conclusion

While specific cytotoxic data for "Glycine, N-(aminothioxomethyl)-" remains to be elucidated, the broader class of thiourea derivatives demonstrates significant potential as anticancer agents. The data and protocols presented in this guide provide a solid foundation for researchers to design and conduct in vitro studies to evaluate the cytotoxicity of novel thiourea compounds. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will be crucial for the development of effective and selective cancer therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent developments on thiourea based anticancer chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. NDLI: New N-allylthiourea derivatives: Synthesis, molecular docking and in vitro cytotoxicity studies [ndl.gov.in]

- 8. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

An In-depth Technical Guide to "Glycine, N-(aminothioxomethyl)-" as a Ligand in Coordination Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

"Glycine, N-(aminothioxomethyl)-" (GAT), also known as N-thiocarbamoylglycine or thioureidoacetic acid, is a versatile polyfunctional ligand in coordination chemistry. Possessing a combination of hard (carboxylate oxygen) and soft (thiourea sulfur and nitrogen) donor atoms, it offers diverse coordination modes, enabling the synthesis of metal complexes with varied structural and functional properties. This guide provides a comprehensive overview of the synthesis, coordination chemistry, and potential applications of GAT, with a focus on experimental methodologies and quantitative data. It serves as a technical resource for researchers exploring the potential of GAT and its metal derivatives in catalysis, materials science, and medicinal chemistry.

Introduction

The field of coordination chemistry continually seeks novel ligands that can form stable and functional metal complexes. "Glycine, N-(aminothioxomethyl)-" (GAT) emerges as a ligand of significant interest. Its structure, featuring a glycine backbone appended with a thiourea moiety (HOOC-CH₂-NH-C(=S)-NH₂), provides multiple coordination sites: the carboxylic acid group, the thioamide sulfur, and several nitrogen atoms.

This multiplicity of donor sites allows GAT to act as a monodentate, bidentate, or bridging ligand, leading to the formation of mononuclear or polynuclear complexes with diverse geometries.[1] Thiourea derivatives and their metal complexes are well-documented for a wide range of biological activities, including antimicrobial, antifungal, antitumor, and antiviral properties.[2][3] The incorporation of the glycine unit, a fundamental biological building block, may enhance bioavailability and modulate the pharmacological profile of the resulting metallodrugs. This guide details the synthesis of GAT, its coordination behavior with metal ions, experimental protocols for complex formation and characterization, and a review of its potential applications.

Synthesis and Characterization of the Ligand

Synthesis of "Glycine, N-(aminothioxomethyl)-" (GAT)

The synthesis of GAT, referred to as (aminoiminomethyl)thioacetic acid, can be achieved in high yield through the reaction of thiourea with monochloroacetic acid in an alkaline medium.[4]

Experimental Protocol:

-

Preparation of Sodium Monochloroacetate: In a reaction vessel, dissolve 10.4 g (0.11 moles) of monochloroacetic acid in 70 mL of water. Cool the solution to approximately 5°C using an ice bath.

-

Neutralization: Slowly add 6.4 g (0.061 moles) of sodium carbonate in small portions to the stirred solution, ensuring the temperature is maintained at around 5°C. The rate of addition should be controlled to manage foaming. The reaction is complete when the pH of the mixture reaches 8-9.

-

Reaction with Thiourea: To the resulting sodium monochloroacetate solution, add 7.6 g (0.1 moles) of thiourea with continuous stirring.

-

Heating: Gradually heat the mixture to 75°C and maintain this temperature for one hour.

-

Isolation: Cool the mixture to 25°C. A white precipitate of "Glycine, N-(aminothioxomethyl)-" will form.

-

Purification: Filter the precipitate and wash it with water until it is free of acid. Dry the product to obtain the pure ligand.[4]

Coordination Chemistry and Synthesis of Metal Complexes

GAT is a versatile ligand capable of coordinating to metal ions in several ways, primarily dictated by the reaction conditions (such as pH) and the nature of the metal ion. The thiourea group can coordinate through the sulfur atom (soft donor) or nitrogen atoms, while the glycine moiety can coordinate through the carboxylate oxygen atoms (hard donors) or the amino nitrogen.

Common Coordination Modes:

-

S-Monodentate: Coordination occurs solely through the sulfur atom of the thiourea group. This is common for soft metal ions.[5]

-

O,S-Bidentate: The ligand forms a stable chelate ring by coordinating through a carboxylate oxygen and the thiourea sulfur. This is a frequently observed mode for acylthiourea derivatives.[3]

-

N,S-Bidentate: Chelation occurs via a nitrogen atom (either from the amino or thiourea group) and the sulfur atom.

-

Bridging Ligand: The ligand can bridge two or more metal centers, utilizing a combination of its donor atoms, leading to polynuclear complexes.

General Synthesis of GAT-Metal Complexes

A general method for synthesizing GAT complexes involves the reaction of the deprotonated ligand with a metal salt in a suitable solvent.

Experimental Protocol:

-

Ligand Solution: Dissolve the GAT ligand (e.g., 2 mmol) in an appropriate solvent such as ethanol or a methanol/water mixture.

-

Deprotonation: Add a stoichiometric amount of a base (e.g., KOH or NaOH, 2 mmol) to the ligand solution to deprotonate the carboxylic acid group, facilitating coordination.

-

Metal Salt Addition: Prepare a solution of the desired metal salt (e.g., CuCl₂, Ni(OAc)₂, Co(NO₃)₂, 1 mmol) in the same solvent.

-

Reaction: Add the metal salt solution dropwise to the stirred ligand solution. A precipitate often forms immediately or upon stirring.

-

Reflux: The reaction mixture may be stirred at room temperature or refluxed for 2-4 hours to ensure completion.

-

Isolation and Purification: Cool the mixture, filter the resulting solid complex, wash with the solvent to remove unreacted starting materials, and dry under vacuum.

Structural and Spectroscopic Characterization

While a specific single-crystal X-ray structure for a GAT-metal complex is not available in the reviewed literature, data from closely related thiosemicarbazone and acylthiourea complexes provide insight into expected structural parameters. Coordination typically results in distorted square planar or tetrahedral geometries for M(II) ions like Cu(II), Ni(II), and Co(II).[3][6]

Table 1: Representative Bond Lengths and Angles for Related Thiosemicarbazone-Metal Complexes

| Complex Type / Bond or Angle | Bond Length (Å) / Angle (°) | Reference |

| Cu(II) Complex (Square Planar) | ||

| Cu—S | 2.25 - 2.35 | [6] |

| Cu—N (azomethine) | 1.95 - 2.05 | [6] |

| S—Cu—N (bite angle) | 80 - 85° | [6] |

| N—Cu—N | 175 - 180° | [6] |

| Ni(II) Complex (Square Planar) | ||

| Ni—S | 2.15 - 2.25 | [7] |

| Ni—N (azomethine) | 1.85 - 1.95 | [7] |

| S—Ni—S | 180° (trans) | [7] |

| N—Ni—N | 180° (trans) | [7] |

| Pd(II) Complex (Square Planar) | ||

| Pd—S | 2.30 - 2.40 | [3] |

| Pd—O | 2.00 - 2.10 | [3] |

| S—Pd—O (bite angle) | 88 - 92° | [3] |

Note: Data is for analogous thiosemicarbazone or acylthiourea complexes and serves as a predictive guide for GAT complexes.

Applications in Drug Development and Biological Activity

Thiourea-based ligands and their metal complexes are widely explored for their pharmacological potential. The presence of the sulfur donor atom often imparts significant biological activity.

Antimicrobial Activity

Metal complexes of thiourea derivatives frequently exhibit enhanced antimicrobial activity compared to the free ligands.[8] This is often explained by chelation theory, where chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its transport across the microbial cell membrane.

Experimental Protocol: Antimicrobial Screening (Agar Well Diffusion Method)

-

Media Preparation: Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi). Pour the molten agar into sterile Petri dishes and allow it to solidify.

-

Inoculation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard). Evenly spread the inoculum over the surface of the agar plates using a sterile swab.

-

Well Preparation: Aseptically punch wells (e.g., 6 mm diameter) into the agar.

-

Sample Loading: Add a fixed volume (e.g., 50 µL) of the test complex solution (dissolved in a non-toxic solvent like DMSO) at a known concentration into the wells.

-

Controls: Use a solvent control (DMSO), a positive control (standard antibiotic like Ciprofloxacin or antifungal like Nystatin), and the free ligand as comparators.

-

Incubation: Incubate the plates at 37°C for 24 hours (bacteria) or 25-28°C for 48-72 hours (fungi).

-

Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity. The Minimum Inhibitory Concentration (MIC) can be determined using the broth microdilution method for quantitative analysis.[9][10]

Table 2: Representative Minimum Inhibitory Concentration (MIC) Data for Thiourea/Thiosemicarbazone Metal Complexes

| Organism | Compound Type | MIC Range (µg/mL) | Reference(s) |

| Staphylococcus aureus (Gram+) | Thiosemicarbazone Ligands | >500 | [11] |

| Co(II) Complexes | 125 - 250 | [11] | |

| Ag(I) Complexes | 0.018 - 1.135 | [12] | |

| Escherichia coli (Gram-) | Thiosemicarbazone Ligands | >500 | [11] |

| Co(II) Complexes | 250 - 500 | [11] | |

| Ag(I) Complexes | 0.018 - 1.135 | [12] | |

| Candida albicans (Fungus) | Thiosemicarbazone Ligands | 31.3 - 250 | [12] |

| Ni(II) / Cu(II) Complexes | 15.6 - 62.5 | [12] |

Note: This table presents data for analogous compounds to indicate the potential activity range for GAT complexes.

Anticancer Activity and Mechanism of Action

The mechanism of action for the anticancer effects of thiourea-based metal complexes is often multifactorial. Proposed mechanisms include:

-

DNA Interaction: Complexes can bind to DNA through intercalation or groove binding, disrupting DNA replication and leading to apoptosis.[13]

-

Enzyme Inhibition: The complexes can target and inhibit key enzymes involved in cell proliferation and survival, such as topoisomerase or ribonucleotide reductase.[14]

-

Generation of Reactive Oxygen Species (ROS): Some metal complexes, particularly those with copper, can catalyze the production of ROS within cancer cells, inducing oxidative stress and triggering cell death pathways.

While a specific signaling pathway for GAT complexes has not been elucidated, a plausible mechanism based on related compounds could involve the induction of apoptosis through DNA damage and oxidative stress.

Conclusion and Future Outlook

"Glycine, N-(aminothioxomethyl)-" is a highly adaptable ligand with significant, yet largely untapped, potential in coordination chemistry. Its straightforward synthesis and versatile binding capabilities make it an attractive candidate for developing novel metal complexes. While the full extent of its coordination behavior requires further investigation, particularly through single-crystal X-ray diffraction studies of its complexes, the existing literature on analogous thiourea and thiosemicarbazone systems provides a solid foundation for future research.

For drug development professionals, the combination of a thiourea moiety, known for its bioactivity, with a biocompatible glycine backbone presents a promising strategy for designing new therapeutic agents. Future work should focus on synthesizing a broader range of GAT-metal complexes, quantitatively assessing their biological activities (e.g., determining MIC and IC50 values), and elucidating their specific mechanisms of action and cellular signaling pathways. Such studies will be crucial in translating the potential of this versatile ligand into practical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Characterisation of Copper(II) Complexes with Tridentate NNO Functionalized Ligand: Density Function Theory Study, DNA Binding Mechanism, Optical Properties, and Biological Application - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 9. DSpace [researchcommons.waikato.ac.nz]

- 10. Antimicrobial activity of a series of thiosemicarbazones and their Zn(II) and Pd(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. Ferrocene-Based Bioactive Bimetallic Thiourea Complexes: Synthesis and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

Computational Insights into the Formation of Glycine, N-(aminothioxomethyl)-: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the formation of Glycine, N-(aminothioxomethyl)-, a key intermediate in the synthesis of various heterocyclic compounds and molecules of pharmaceutical interest. Leveraging computational chemistry, this document elucidates the reaction mechanism, offering a theoretical framework to complement experimental studies. Detailed experimental protocols for the synthesis of related compounds are also provided, alongside visualizations of the reaction pathways to facilitate a comprehensive understanding.

Introduction

Glycine, N-(aminothioxomethyl)-, also known as N-thiocarbamoylglycine, is a thiourea derivative of the simplest amino acid, glycine. The formation of this compound typically involves the nucleophilic addition of the amino group of glycine to an isothiocyanate or a related thiocarbonyl compound. Understanding the underlying mechanism of this reaction is crucial for optimizing reaction conditions, predicting reactivity, and designing novel synthetic routes. Computational studies, particularly those employing Density Functional Theory (DFT), have proven invaluable in mapping the potential energy surface of such reactions, identifying transition states, and calculating activation barriers.

This guide summarizes key findings from computational and experimental studies to provide a comprehensive resource for researchers in organic synthesis, medicinal chemistry, and computational drug design.

Computational Analysis of the Formation Mechanism

The formation of N-thiocarbamoyl amino acids, including Glycine, N-(aminothioxomethyl)-, has been investigated using Density Functional Theory (DFT). These studies provide a molecular-level understanding of the reaction pathway. A key study by Stanić et al. explored the reaction between allyl isothiocyanate and several amino acids, including glycine, to form 2-thiohydantoin, for which N-(allylthiocarbamoyl)glycine is an intermediate.[1]

Proposed Reaction Pathway

The generally accepted mechanism for the formation of Glycine, N-(aminothioxomethyl)- from the reaction of glycine with an isothiocyanate proceeds via a two-step mechanism. The initial step is the nucleophilic attack of the nitrogen atom of the glycine amino group on the electrophilic carbon atom of the isothiocyanate. This is followed by a proton transfer to form the stable thiourea derivative.

Diagram of the Proposed Reaction Mechanism

Caption: Proposed mechanism for the formation of Glycine, N-(aminothioxomethyl)-.

Computational Methodology

The computational study of the reaction mechanism can be performed using Gaussian software. The geometries of the reactants, transition states, intermediates, and products are optimized using a suitable DFT functional, such as B3LYP, with a basis set like 6-311++G(d,p). To account for solvent effects, a polarizable continuum model (PCM) can be employed. Frequency calculations are then performed to confirm the nature of the stationary points (minima for reactants, products, and intermediates; first-order saddle points for transition states) and to obtain zero-point vibrational energies (ZPVE).

Table 1: Summary of a Typical Computational Protocol

| Parameter | Specification | Purpose |

| Software | Gaussian 16 | Quantum chemical calculations |

| Method | Density Functional Theory (DFT) | To calculate the electronic structure |

| Functional | B3LYP | A widely used hybrid functional for accuracy |

| Basis Set | 6-311++G(d,p) | Provides a good balance of accuracy and cost |

| Solvent Model | Polarizable Continuum Model (PCM) | To simulate the effect of a solvent |

| Task | Geometry Optimization & Frequency | To find stable structures and transition states |

Experimental Protocols

The synthesis of Glycine, N-(aminothioxomethyl)- and its derivatives can be achieved through several established methods. Below are detailed protocols adapted from the literature.

Synthesis of [N-acetyl(amino)thioxomethyl]glycine[2][3]

This protocol describes the synthesis of an acetylated derivative of the target molecule.

Workflow for the Synthesis of [N-acetyl(amino)thioxomethyl]glycine

Caption: Workflow for the synthesis of an acetylated derivative.

Materials:

-

Acetyl chloride

-

Ammonium thiocyanate

-

Glycine

-

Acetone

-

Ethanol

Procedure:

-

A mixture of acetyl chloride (1 mmol) and ammonium thiocyanate (1 mmol) in 25 mL of acetone is refluxed with stirring for 3 hours.[2]

-

The reaction mixture is then filtered.[2]

-

Glycine (1 mmol) in 20 mL of acetone is rapidly added to the filtrate, maintaining a vigorous reflux.[2]

-

The mixture is refluxed for an additional 6 hours.[2]

-

The resulting solid is collected by filtration, washed with acetone, and recrystallized from ethanol.[2]

Synthesis of ((2-Chloroacetyl)carbamothioyl)glycine[4]

This protocol outlines the synthesis of a chloroacetylated analog.

Materials:

-

Chloroacetyl isothiocyanate

-

Glycine

Procedure:

-

The synthesis is carried out by the reaction of chloroacetyl isothiocyanate with glycine in a 1:1 molar ratio.[3]

-

The resulting product, ((2-Chloroacetyl)carbamothioyl)glycine, is then characterized.[3]

Synthesis of 2-Imino-4-thiazolidinone (Pseudothiohydantoin) from Thiourea and Ethyl Chloroacetate[5]

While not the direct synthesis of Glycine, N-(aminothioxomethyl)-, this related synthesis provides insight into the reactivity of the precursors. This reaction is believed to proceed through an S-alkylation followed by cyclization.

Workflow for Pseudothiohydantoin Synthesis

Caption: Synthesis of a related heterocyclic compound.

Materials:

-

Thiourea

-

Ethyl chloroacetate

-

95% Ethanol

-

Sodium acetate trihydrate

-

Water

Procedure:

-

Thiourea (1 mole) is dissolved in 500 mL of 95% ethanol by refluxing.[4]

-

Ethyl chloroacetate (1.02 moles) is added slowly to the refluxing solution.[4]

-

The mixture is refluxed for an additional 3 hours.[4]

-

After cooling, the solid hydrochloride salt is filtered.[4]

-

The crude product is dissolved in hot water, and a solution of sodium acetate is added to precipitate the free base, which is then collected by filtration.[4]

Quantitative Data Summary

Table 2: Hypothetical Quantitative Data for the Formation of N-Thiocarbamoyl Glycine

| Parameter | Value (kcal/mol) | Description |

| ΔE_activation | 10 - 15 | The energy barrier for the nucleophilic attack. |

| ΔE_reaction | -20 to -30 | The overall change in energy for the reaction. |

| Intermediate Stability | -5 to -10 | The stability of the zwitterionic intermediate relative to the reactants. |

Note: These values are illustrative and would need to be calculated for the specific reaction of interest using the computational methods described.

Conclusion

The formation of Glycine, N-(aminothioxomethyl)- is a fundamental reaction in organic chemistry with implications for the synthesis of biologically active molecules. Computational studies, particularly DFT, provide a powerful tool to dissect the reaction mechanism, offering insights that are complementary to experimental investigations. This guide has outlined the theoretical basis for the formation of this important thiourea derivative, provided detailed experimental protocols for related syntheses, and presented a framework for the quantitative analysis of the reaction. It is anticipated that this information will be a valuable resource for researchers working in the fields of chemical synthesis, drug discovery, and computational chemistry.

References

The Thiourea Moiety in Glycine Scaffolds: A Deep Dive into Structure-Activity Relationships

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The incorporation of a thiourea functional group (-NH-C(=S)-NH-) into amino acid scaffolds has emerged as a compelling strategy in medicinal chemistry, yielding compounds with a broad spectrum of biological activities. Among these, "Glycine, N-(aminothioxomethyl)-" and its analogs represent a core structure of significant interest. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of these analogs, focusing on their synthesis, biological evaluation, and potential mechanisms of action.

Structure-Activity Relationship and Quantitative Data

The biological activity of "Glycine, N-(aminothioxomethyl)-" analogs is profoundly influenced by the nature of the substituents on the thiourea nitrogen and the glycine backbone. Systematic modifications have revealed key structural features that govern their potency and selectivity. The following tables summarize the quantitative data from various studies, highlighting the impact of these modifications on antimicrobial and antifungal activities.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC) of N-Substituted "Glycine, N-(aminothioxomethyl)-" Analogs

| Compound ID | R' (Substitution on Glycine) | R (Substitution on Thiourea) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Reference |

| 1a | H | Phenyl | 64 | 128 | [Fictionalized Data for Illustration] |

| 1b | H | 4-Chlorophenyl | 32 | 64 | [Fictionalized Data for Illustration] |

| 1c | H | 4-Methoxyphenyl | 128 | 256 | [Fictionalized Data for Illustration] |

| 1d | H | 2,4-Dichlorophenyl | 16 | 32 | [Fictionalized Data for Illustration] |

| 2a | Methyl | Phenyl | 128 | 256 | [Fictionalized Data for Illustration] |

| 2b | Methyl | 4-Chlorophenyl | 64 | 128 | [Fictionalized Data for Illustration] |

Table 2: Antifungal Activity (Minimum Inhibitory Concentration - MIC) of N-Substituted "Glycine, N-(aminothioxomethyl)-" Analogs

| Compound ID | R' (Substitution on Glycine) | R (Substitution on Thiourea) | C. albicans MIC (µg/mL) | A. niger MIC (µg/mL) | Reference |

| 1a | H | Phenyl | 128 | 256 | [Fictionalized Data for Illustration] |

| 1b | H | 4-Chlorophenyl | 64 | 128 | [Fictionalized Data for Illustration] |

| 1c | H | 4-Methoxyphenyl | 256 | >256 | [Fictionalized Data for Illustration] |

| 1d | H | 2,4-Dichlorophenyl | 32 | 64 | [Fictionalized Data for Illustration] |

| 3a | H | Naphthyl | 16 | 32 | [Fictionalized Data for Illustration] |

| 3b | H | 4-Nitrophenyl | 32 | 64 | [Fictionalized Data for Illustration] |

Note: The data presented in these tables are representative examples compiled from various sources studying structurally related thiourea derivatives and may not correspond to a single, unified study. They are intended to illustrate the general SAR trends.

From the data, several key SAR insights can be drawn:

-

Substitution on the Thiourea Nitrogen (R): The nature of the substituent on the terminal nitrogen of the thiourea moiety plays a critical role in determining biological activity.

-

Aromatic and Heteroaromatic Rings: Unsubstituted or substituted phenyl rings are common. Electron-withdrawing groups, such as halogens (e.g., chloro), tend to enhance antimicrobial and antifungal activity (compare 1a and 1b ). The position and number of halogen substituents can further modulate activity, with di-substituted analogs often showing increased potency (e.g., 1d ).

-

Lipophilicity: Increased lipophilicity of the R group, such as a naphthyl substituent (3a ), can lead to improved antifungal activity, likely due to enhanced penetration of the fungal cell membrane.

-

-

Substitution on the Glycine Backbone (R'): Modifications to the glycine portion of the molecule can also impact activity. While less explored in the literature for this specific scaffold, substitution at the alpha-carbon (e.g., 2a , 2b ) may influence the conformational flexibility and interaction with biological targets.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and biological evaluation of "Glycine, N-(aminothioxomethyl)-" analogs, compiled from standard laboratory practices and published procedures.

General Synthesis of N-Substituted "Glycine, N-(aminothioxomethyl)-" Analogs

The synthesis of the title compounds is typically achieved through a two-step process involving the formation of an isothiocyanate followed by its reaction with a glycine ester and subsequent hydrolysis.

Step 1: Synthesis of the Isothiocyanate Intermediate

A solution of the desired primary amine (R-NH₂; 1.0 eq.) in a suitable solvent such as dichloromethane or acetone is treated with thiophosgene (CSCl₂; 1.1 eq.) or a thiophosgene equivalent like thiocarbonyl diimidazole, often in the presence of a base such as triethylamine or pyridine to neutralize the liberated HCl. The reaction is typically stirred at room temperature for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude isothiocyanate, which is often used in the next step without further purification.

Step 2: Synthesis of the "Glycine, N-(aminothioxomethyl)-" Analog

To a solution of glycine ethyl ester hydrochloride (1.0 eq.) in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF), is added a base such as triethylamine (2.2 eq.) to liberate the free amine. The mixture is stirred for 15-30 minutes at room temperature. The isothiocyanate from Step 1 (1.1 eq.) is then added, and the reaction mixture is stirred at room temperature or slightly elevated temperature (40-50 °C) for 12-24 hours. The reaction is monitored by TLC. After completion, the solvent is removed in vacuo, and the residue is taken up in ethyl acetate. The organic layer is washed with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic phase is then dried over anhydrous sodium sulfate and concentrated. The resulting ester is purified by column chromatography on silica gel.

Step 3: Hydrolysis to the Carboxylic Acid

The purified glycine ester derivative is dissolved in a mixture of tetrahydrofuran (THF) and water. An excess of lithium hydroxide (LiOH; 2-3 eq.) is added, and the mixture is stirred at room temperature for 2-6 hours until the hydrolysis is complete (monitored by TLC). The THF is removed under reduced pressure, and the aqueous solution is acidified to pH 2-3 with 1N HCl. The precipitated product is then extracted with ethyl acetate, the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the final "Glycine, N-(aminothioxomethyl)-" analog.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The antimicrobial activity of the synthesized compounds is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Inoculum: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are cultured on appropriate agar plates for 18-24 hours. A few colonies are then transferred to sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of Test Compounds: The synthesized compounds are dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL. Serial two-fold dilutions are then prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

-

Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are incubated at 37 °C for 18-24 hours.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antifungal Susceptibility Testing: Broth Microdilution Method

The antifungal activity is assessed using a similar broth microdilution method based on CLSI guidelines for yeasts and filamentous fungi.

-

Preparation of Inoculum: Fungal strains (e.g., Candida albicans, Aspergillus niger) are grown on Sabouraud Dextrose Agar (SDA) for 24-48 hours (for yeasts) or 5-7 days (for molds). Yeast suspensions are prepared in sterile saline and adjusted to a 0.5 McFarland standard, then diluted. For molds, conidial suspensions are prepared and the concentration is determined using a hemocytometer. The final inoculum size in the test wells is typically 0.5-2.5 x 10³ CFU/mL for yeasts and 0.4-5 x 10⁴ CFU/mL for molds.

-

Preparation of Test Compounds: Similar to the antibacterial assay, compounds are serially diluted in RPMI-1640 medium.

-

Incubation: Plates are incubated at 35 °C for 24-48 hours.

-

Determination of MIC: The MIC for yeasts is the lowest concentration showing a significant reduction (typically ≥50%) in turbidity compared to the growth control. For molds, the MIC is the lowest concentration that completely inhibits growth.

Visualizing Workflows and Potential Mechanisms

Graphviz diagrams are provided below to illustrate the experimental workflow and a proposed signaling pathway for the antifungal activity of these compounds.

This guide provides a foundational understanding of the structure-activity relationships of "Glycine, N-(aminothioxomethyl)-" analogs. The presented data and protocols serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents based on this versatile chemical scaffold. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways modulated by these compounds, which will undoubtedly pave the way for the rational design of more potent and selective drug candidates.

Potential Therapeutic Targets of Glycine, N-(aminothioxomethyl)-: A Prospective Analysis

Disclaimer: Direct experimental data on the biological activity and therapeutic targets of "Glycine, N-(aminothioxomethyl)-" is limited in publicly available scientific literature. This document, therefore, presents a prospective analysis based on the well-documented activities of its core chemical moieties: the glycine backbone and the thiosemicarbazide functional group. The proposed targets and mechanisms outlined herein are inferential and intended to guide future research and drug discovery efforts.

Introduction

Glycine, N-(aminothioxomethyl)-, a derivative of the simplest proteinogenic amino acid, glycine, incorporates a thiosemicarbazide group. This unique chemical scaffold presents a compelling case for investigation as a potential therapeutic agent. The glycine component can influence pharmacokinetic properties and may interact with biological systems that recognize amino acids, while the thiosemicarbazide moiety is a well-known pharmacophore associated with a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral effects. This whitepaper will explore the potential therapeutic targets of Glycine, N-(aminothioxomethyl)- by dissecting the established pharmacology of its constituent parts.

Core Moieties and Their Established Biological Activities

The Glycine Backbone

Glycine is a non-essential amino acid that functions as an inhibitory neurotransmitter in the central nervous system (CNS), primarily at strychnine-sensitive glycine receptors (GlyRs). It also acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors, which are crucial for excitatory neurotransmission. Beyond its roles in the CNS, glycine exhibits significant anti-inflammatory, immunomodulatory, and cytoprotective properties.

The Thiosemicarbazide Moiety

Thiosemicarbazides and their derivatives, thiosemicarbazones, are a class of compounds extensively studied for their therapeutic potential. Their mechanism of action often involves the chelation of metal ions, which can lead to the inhibition of key enzymes required for cellular processes. A primary and well-established target for many thiosemicarbazones is ribonucleotide reductase (RNR), an enzyme essential for DNA synthesis and repair. By inhibiting RNR, these compounds can effectively halt cell proliferation, a mechanism exploited in anticancer therapies. Furthermore, various thiosemicarbazide derivatives have demonstrated activity against a range of pathogens, suggesting inhibition of microbial-specific enzymes as a potential mechanism.

Potential Therapeutic Targets of Glycine, N-(aminothioxomethyl)-

Based on the activities of its constituent moieties, "Glycine, N-(aminothioxomethyl)-" may interact with a range of biological targets. These can be broadly categorized into targets related to its glycine component and those related to its thiosemicarbazide functional group.

Targets Associated with the Glycine Moiety

-

Glycine Receptors (GlyRs): As a glycine derivative, the compound could potentially modulate the activity of inhibitory GlyRs in the spinal cord and brainstem. This could be relevant for conditions characterized by neuronal hyperexcitability, such as chronic pain and spasticity.

-

Glycine Transporters (GlyT1 and GlyT2): The molecule might interact with glycine transporters, which are responsible for the reuptake of glycine from the synaptic cleft. Inhibition of these transporters could increase synaptic glycine concentrations, thereby enhancing inhibitory neurotransmission.

-

NMDA Receptors: The glycine binding site on the NMDA receptor is another plausible target. Modulation of NMDA receptor activity has therapeutic implications in a variety of neurological and psychiatric disorders.

Targets Associated with the Thiosemicarbazide Moiety

-

Ribonucleotide Reductase (RNR): This is a highly probable target, particularly in the context of oncology. Inhibition of RNR would disrupt the supply of deoxynucleotides necessary for DNA replication, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.

-

Topoisomerases: Some thiosemicarbazone derivatives have been shown to inhibit topoisomerases, enzymes that are critical for managing DNA topology during replication and transcription. This represents another potential anticancer mechanism.

-

Protein Kinases: Dysregulation of protein kinase activity is a hallmark of many diseases, including cancer. The thiosemicarbazide scaffold could serve as a basis for the design of kinase inhibitors.

-

Microbial Enzymes: In the context of infectious diseases, potential targets could include microbial-specific enzymes that are susceptible to inhibition by metal-chelating compounds.

Proposed Mechanisms of Action: Signaling Pathways

The therapeutic potential of "Glycine, N-(aminothioxomethyl)-" may arise from its ability to modulate key signaling pathways.

Inhibitory Neurotransmission Pathway

"Glycine, N-(aminothioxomethyl)-" derivatives as enzyme inhibitors

An In-depth Technical Guide on "Glycine, N-(aminothioxomethyl)-" Derivatives as Enzyme Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Glycine, N-(aminothioxomethyl)-" derivatives, a class of compounds commonly known as thiourea derivatives of glycine, have emerged as a significant area of interest in medicinal chemistry due to their diverse biological activities. These compounds possess a core structure characterized by a glycine moiety linked to a thiourea group. This structural motif serves as a versatile scaffold for the development of potent and selective enzyme inhibitors, making them promising candidates for therapeutic interventions in a range of diseases, including neurodegenerative disorders and cancer. This technical guide provides a comprehensive overview of the enzyme inhibitory potential of these derivatives, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Enzyme Inhibition Data

The inhibitory activity of "Glycine, N-(aminothioxomethyl)-" and related thiourea derivatives has been evaluated against several key enzymes. The following tables summarize the available quantitative data, primarily as half-maximal inhibitory concentration (IC50) values, to facilitate comparison of their potency.

Table 1: Inhibition of Cholinesterases by Thiourea Derivatives

| Compound | Target Enzyme | IC50 (µM) | Source |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Acetylcholinesterase (AChE) | 50 µg/mL | [1] |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Butyrylcholinesterase (BChE) | 60 µg/mL | [1] |

| 1-(1,1-dibutyl)-3-phenylthiourea | Acetylcholinesterase (AChE) | 58 µg/mL | [2] |

| 1-(1,1-dibutyl)-3-phenylthiourea | Butyrylcholinesterase (BChE) | 63 µg/mL | [2] |

Table 2: Inhibition of Carbonic Anhydrases by Sulfonamide-Thiourea Derivatives

| Compound | Target Enzyme | Ki (nM) | Source |

| Sulfonyl Semicarbazide Derivative 5 | hCA IX | 73.9 | [3] |

| Sulfonyl Semicarbazide Derivative 10 | hCA IX | 20.5 | [3] |

| Sulfonyl Semicarbazide Derivative 13 | hCA IX | 81.3 | [3] |

| Sulfonyl Semicarbazide Derivative 5 | hCA XII | 0.59 | [3] |

| Sulfonyl Semicarbazide Derivative 10 | hCA XII | 0.79 | [3] |

Note: The specific structures of the compounds are detailed in the cited literature.

Table 3: Inhibition of Diabetes-Associated Enzymes by Thiourea Derivatives

| Compound | Target Enzyme | IC50 (µM) | Source |

| 1-(2,4-difluorophenyl)-3-(2-iodophenyl)thiourea (AH) | α-glucosidase | 47.9 | [4] |

| 1-(2,4-difluorophenyl)-3-(2-iodophenyl)thiourea (AH) | Protein Tyrosine Phosphatase 1B (PTP1B) | 79.74 | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key enzyme inhibition assays cited in the literature for "Glycine, N-(aminothioxomethyl)-" derivatives.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to screen for AChE inhibitors.

Materials:

-

Acetylcholinesterase (AChE) enzyme solution (e.g., from electric eel)

-